3-(4-Butoxyphenyl)propionyl hydrazide
Description
3-(4-Butoxyphenyl)propionyl hydrazide (CAS: 89790-07-8) is a hydrazide derivative with the molecular formula C₁₃H₂₀N₂O₂ . The compound features a butoxyphenyl group attached to a propionyl hydrazide backbone, conferring both lipophilic (due to the butoxy substituent) and reactive (hydrazide moiety) properties.
Properties
CAS No. |
89790-07-8 |
|---|---|
Molecular Formula |
C13H20N2O2 |
Molecular Weight |
236.31 g/mol |
IUPAC Name |
3-(4-butoxyphenyl)propanehydrazide |
InChI |
InChI=1S/C13H20N2O2/c1-2-3-10-17-12-7-4-11(5-8-12)6-9-13(16)15-14/h4-5,7-8H,2-3,6,9-10,14H2,1H3,(H,15,16) |
InChI Key |
JAHTZERVWOABSA-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=C(C=C1)CCC(=O)NN |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)CCC(=O)NN |
Other CAS No. |
89790-07-8 |
Synonyms |
3-(4-butoxyphenyl)propionyl hydrazide BOPPH |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Hydrazide Derivatives
3-(2-Pyridyldithio)propionyl Hydrazide (PDPH)
- Structural Differences : PDPH replaces the butoxyphenyl group with a pyridyldithio moiety, introducing a disulfide bond (-S-S-) and a pyridine ring .
- Functional Properties: PDPH’s pyridyldithio group enables heterobifunctional crosslinking (e.g., conjugating antibodies to nanoparticles via sulfhydryl-carbohydrate interactions) . Unlike 3-(4-butoxyphenyl)propionyl hydrazide, PDPH is redox-sensitive, allowing cleavage under reducing conditions .
- Applications : Widely used in bioconjugation (e.g., virus detection probes , antibody-drug conjugates ).
3-[(4-Chlorophenyl)sulfonyl]propane Hydrazide
- Structural Differences : Features a sulfonyl (-SO₂-) group and a chlorophenyl substituent instead of butoxyphenyl .
- Synthesis : Prepared via oxidation of a thioether precursor, contrasting with the direct hydrazine substitution used for this compound .
Benzoic Acid Hydrazide Derivatives
- Core Structure : Simpler aromatic hydrazides (e.g., benzoic acid hydrazide derivatives in ) lack the extended aliphatic chain and butoxy substituent.
- Biological Activity: Derivatives like p-aminobenzoic acid hydrazides exhibit antimicrobial properties, suggesting that the hydrazide moiety itself is critical for bioactivity . However, the butoxyphenyl group in this compound may enhance membrane permeability due to increased lipophilicity.
Chelation and Enzyme Interactions
- HDAC3 Binding : Alkylhydrazides, including this compound, can chelate zinc ions via the hydrazide moiety, mimicking interactions observed in HDAC3 inhibitors . The butoxyphenyl group may stabilize hydrophobic interactions within enzyme pockets.
- Comparison with PDPH : PDPH’s pyridyldithio group enables metal coordination but lacks the aromatic hydrophobicity of the butoxyphenyl group .
Anticancer Potential
- Hydrazide-Hydrazone Scaffolds: highlights that hydrazide-hydrazone derivatives exhibit improved anticancer activity compared to non-hydrazide analogs. The butoxyphenyl group in this compound could enhance tumor targeting via lipophilic interactions.
Data Tables
Table 1: Structural and Functional Comparison
| Compound | Molecular Formula | Key Functional Groups | Key Applications |
|---|---|---|---|
| This compound | C₁₃H₂₀N₂O₂ | Butoxyphenyl, hydrazide | Chelation, drug design |
| PDPH | C₈H₁₁N₃O₂S₂ | Pyridyldithio, hydrazide | Bioconjugation, crosslinking |
| 3-[(4-Chlorophenyl)sulfonyl]propane hydrazide | C₉H₁₁ClN₂O₃S | Sulfonyl, chlorophenyl | Antimicrobial, synthesis |
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